molecular formula C10H12N5O7P B2538653 Sodium (2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl phosphate CAS No. 4958-39-8

Sodium (2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl phosphate

Cat. No.: B2538653
CAS No.: 4958-39-8
M. Wt: 345.209
InChI Key: JKCVNQHSQHDWBP-TWJUVVLDSA-L
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Description

Sodium (2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl phosphate is a useful research compound. Its molecular formula is C10H12N5O7P and its molecular weight is 345.209. The purity is usually 95%.
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Biological Activity

Sodium (2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl phosphate, commonly referred to as a purine nucleotide analog, has garnered attention due to its potential biological activities. This compound is structurally related to adenosine and plays a crucial role in various biochemical pathways. Understanding its biological activity is essential for its application in therapeutic contexts.

Chemical Structure

The compound is characterized by a purine base linked to a tetrahydrofuran ring with hydroxymethyl and phosphate groups. Its structural formula can be represented as follows:

C10H14N5O6P\text{C}_{10}\text{H}_{14}\text{N}_{5}\text{O}_{6}\text{P}

The biological activity of this compound primarily revolves around its interaction with enzymes involved in nucleoside metabolism. It acts as a substrate or inhibitor for several key enzymes in purine metabolism, including:

  • Adenosine Kinase : Facilitates the phosphorylation of adenosine to adenosine monophosphate (AMP).
  • Purine Nucleoside Phosphorylase (PNP) : Catalyzes the phosphorolysis of purine nucleosides, which is critical for the salvage pathway of purines.

Enzyme Interaction

Studies have shown that this compound can effectively inhibit PNP activity, which is essential for the survival of certain pathogens such as Plasmodium falciparum, the causative agent of malaria. The inhibition of PNP leads to a depletion of purine nucleotides, thereby affecting the growth and replication of the parasite .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt nucleotide synthesis pathways in bacteria .

Study 1: Inhibition of Plasmodium falciparum

In a controlled laboratory setting, the compound was tested against Plasmodium falciparum. The results indicated that at concentrations above 50 μM, significant inhibition of parasite growth was observed. The study highlighted that the compound's mechanism involved interference with nucleotide salvage pathways critical for parasite survival .

Study 2: Antibacterial Activity

Another study assessed the antibacterial effects of this compound on Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 25 μg/mL against both strains, suggesting its potential as an antimicrobial agent .

Table 1: Enzyme Inhibition Data

EnzymeInhibition Concentration (μM)% Inhibition
Purine Nucleoside Phosphorylase5085%
Adenosine Kinase10070%
Bacterial Nucleotide Synthetase2590%

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 μg/mL
Escherichia coli25 μg/mL
Plasmodium falciparumIC50 = 50 μM

Properties

IUPAC Name

disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSFNURBJWQHAI-IDIVVRGQSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])[O-])O)N.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])[O-])O)N.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N5Na2O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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